4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylamine to form 2-fluorophenylmethylamine. This intermediate is then subjected to cyclization with succinic anhydride to yield the desired pyrrolidine carboxylic acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor .
Comparison with Similar Compounds
- 4-(2-Fluorophenyl)-1-methylpyrrolidine-2-carboxylic acid
- 4-(2-Fluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid
- 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Comparison: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chlorinated or non-halogenated analogs. The methyl substitution on the pyrrolidine ring also contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16) |
InChI Key |
FXTYOZCCTHLMNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
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